Cas no 1428532-79-9 (6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine)

6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,3-A]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a bromo group at the 6-position and a difluoromethyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The bromo substituent enhances its versatility as a synthetic intermediate for cross-coupling reactions, while the difluoromethyl group may improve metabolic stability and bioavailability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's high purity and stability under standard conditions further support its use in rigorous research and development processes.
6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine structure
1428532-79-9 structure
Product Name:6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine
CAS No:1428532-79-9
MF:C7H4BrF2N3
MW:248.02756690979
CID:3045757
Update Time:2025-06-23

6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
    • 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
    • 6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine
    • Inchi: 1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H
    • InChI Key: QYLYGCWLDHOLAH-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C(F)F)N1C=C(Br)C=C2

6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine Pricemore >>

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Additional information on 6-Bromo-3-(difluoromethyl)-1,2,4triazolo4,3-Apyridine

6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,3-a]pyridine: A Comprehensive Overview

The compound with CAS No. 1428532-79-9, known as 6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, is a highly specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and materials science. The triazolo[4,3-a]pyridine core of this molecule provides a rigid and planar framework, which is often desirable in medicinal chemistry for optimizing bioavailability and target binding affinity.

Recent studies have highlighted the importance of difluoromethyl substituents in modulating the physicochemical properties of heterocyclic compounds. The presence of a difluoromethyl group at the 3-position of the triazolo[4,3-a]pyridine ring introduces electron-withdrawing effects, which can enhance the molecule's stability and reactivity. Additionally, the bromine substituent at the 6-position further contributes to the compound's electronic characteristics, making it a promising candidate for various chemical transformations.

One of the most exciting developments involving 6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,3-a]pyridine is its role in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex heterocyclic systems. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been exploited to generate derivatives with enhanced pharmacokinetic profiles. These derivatives are currently being evaluated for their potential as inhibitors of key enzymes involved in neurodegenerative diseases.

The synthesis of 6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,3-a]pyridine typically involves a multi-step process that combines principles from both classical and modern organic chemistry. A common approach begins with the preparation of a suitable triazolo[4,3-a]pyridine precursor through cyclization reactions. Subsequent functionalization steps involve bromination and fluorination to introduce the desired substituents. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these transformations.

In terms of applications, this compound has shown promise in several areas beyond drug discovery. For example, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The triazolo[4,3-a]pyridine framework has been incorporated into materials designed for light-emitting diodes (LEDs) and solar cells due to its ability to facilitate charge transport. Furthermore, ongoing research is exploring its potential as a ligand in metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.

The structural versatility of 6-Bromo-3-(difluoromethyl)-1,2,4-triazolo[4,a]pyridine also makes it an attractive target for click chemistry approaches. Click reactions enable the rapid assembly of complex molecules by exploiting highly efficient coupling reactions between complementary functional groups. This has opened new avenues for constructing libraries of derivatives with diverse functionalities.

From an environmental standpoint, researchers are investigating the biodegradation pathways of this compound to ensure its safe handling and disposal. Preliminary studies suggest that under specific conditions, it undergoes microbial degradation into less harmful byproducts. These findings are crucial for minimizing ecological impact during large-scale production and use.

In conclusion,6-Bromo-3-(difluoromethyl)-1,a-triazolo[4,a]pyridine stands out as a versatile and multifaceted compound with significant potential across various scientific domains. Its unique chemical properties continue to inspire innovative research directions while addressing critical challenges in medicine and materials science.

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